Structural Analysis & Stereochemical Profiling of (2S,3S)-2-Amino-3-phenylbutyric Acid HCl
Structural Analysis & Stereochemical Profiling of (2S,3S)-2-Amino-3-phenylbutyric Acid HCl
The following technical guide details the structural analysis, stereochemical determination, and characterization of (2S,3S)-2-Amino-3-phenylbutyric acid hydrochloride . This document is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating framework for working with this specific chiral building block.
Technical Guide Series: Advanced Chiral Amino Acids
Executive Technical Summary
(2S,3S)-2-Amino-3-phenylbutyric acid (also known as L-allo-
The specific (2S,3S) configuration imparts unique steric properties that restrict rotation around the
Key Analytical Challenges:
-
Distinguishing the (2S,3S) diastereomer from the (2S,3R) congener.
-
Quantifying enantiomeric purity (vs. 2R,3R).
-
Verifying the salt stoichiometry and lattice stability.
Molecular Architecture & Stereochemistry
Configuration Definition
The IUPAC designation (2S,3S) defines the absolute configuration at both chiral centers.
-
C2 (
-carbon): Bonded to , , , and the side chain. The (S) configuration aligns with the natural L-amino acid stereochemistry. -
C3 (
-carbon): Bonded to , , , and C2. The (S) configuration at this position is critical for the specific spatial projection of the phenyl ring.
Conformational Analysis (Newman Projections)
In solution, the molecule exists in equilibrium between three staggered rotamers. However, the (2S,3S) stereochemistry strongly favors the rotamer where the bulky Phenyl and Carboxyl groups are anti (trans) to minimize steric clash, or gauche depending on specific solvation shells.
Critical Distinction:
-
(2S,3S) Isomer: The H
and H protons often adopt a specific dihedral angle ( ) that results in a diagnostic coupling constant ( ). -
(2S,3R) Isomer: Possesses a different preferred rotameric population, yielding a distinct
value.
Analytical Characterization Strategy
To ensure the integrity of this compound for drug development, a "Self-Validating" analytical workflow is required. This system uses orthogonal methods to confirm identity, stereochemistry, and purity.
The Analytical Decision Matrix
The following workflow illustrates the logical progression from bulk material to validated stereoisomer.
Figure 1: Analytical workflow for validating (2S,3S)-2-Amino-3-phenylbutyric acid HCl.
Spectroscopic Elucidation (NMR)[1][2]
Proton NMR ( H) Protocol
The most rapid method to distinguish the (2S,3S) isomer from the (2S,3R) isomer is
Experimental Conditions:
-
Solvent: DMSO-
(preferred over to prevent rapid exchange of ammonium protons and to stabilize specific rotamers). -
Concentration: 10-15 mg/mL.
-
Temperature: 298 K.
Diagnostic Signals:
| Position | Proton Type | Multiplicity | Approx. Shift (
The Karplus Relationship & Stereochemical Assignment
The magnitude of
-
Case A (Anti-periplanar,
): Large value (typically 10–13 Hz ). -
Case B (Syn-clinal/Gauche,
): Small value (typically 3–5 Hz ).
Interpretation for (2S,3S):
In many
Advanced Validation: NOESY
To confirm the assignment derived from
-
Perform a 1D NOESY irradiating the
-CH signal. -
Observation: If the configuration places the Methyl group and
-H in close proximity (gauche), a strong NOE enhancement will be observed. If they are anti, the effect is weak or absent.
Chromatographic Purity (Chiral HPLC)
While NMR distinguishes diastereomers (2S,3S vs 2S,3R), it cannot distinguish enantiomers (2S,3S vs 2R,3R). Chiral HPLC is mandatory.
Methodology:
-
Column: Crown ether-based columns (e.g., Crownpak CR+) or Zwitterionic chiral stationary phases (e.g., Chiralpak ZWIX).
-
Mobile Phase: Aqueous
(pH 1.5–2.0) is often used for crown ether columns to protonate the primary amine. -
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl).
Performance Criteria:
-
Resolution (
): > 1.5 between (2S,3S) and (2R,3R). -
Purity Limit: > 99.0% ee (Enantiomeric Excess) and > 98.0% de (Diastereomeric Excess).
Crystallographic Confirmation (XRD)
The hydrochloride salt forms a stable crystal lattice suitable for Single Crystal X-Ray Diffraction (SC-XRD). This is the absolute method for configuration assignment.
Lattice Characteristics:
-
The chloride ion (
) acts as a bridge, forming hydrogen bonds with the protonated ammonium group ( ) and the carboxylic acid proton. -
Flack Parameter: For establishing absolute configuration without a heavy atom reference, the anomalous scattering of the Chlorine atom is usually sufficient (using Cu K
radiation). A Flack parameter near 0.0 confirms the correct absolute structure; a value near 1.0 indicates the inverted structure.
Synthesis & Impurity Profile (Context)
Understanding the synthesis route aids in predicting impurities. The (2S,3S) isomer is often accessed via:
-
Asymmetric Hydrogenation: Of
-methyl-cinnamic acid derivatives.-
Risk: Incomplete reduction or wrong catalyst chirality leading to (2R,3R).
-
-
Auxiliary-Controlled Alkylation: Using Evans oxazolidinones.
-
Risk: Diastereomeric leakage (presence of 2S,3R).
-
Handling the Hydrochloride Salt:
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable to racemization in solid state. In solution, avoid basic pH (>9) for extended periods to prevent
epimerization.
References
-
Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers...". Biopolymers, 38(2), 141-156.[1] Link
- Key Insight: Establishes the NMR -coupling/rotamer relationship for -methylphenylalanine deriv
- Dhar, T. G. M., et al. (1994).
- Easton, C. J., et al. (1994). "Stereoselective Synthesis of -Methylphenylalanine". Journal of the Chemical Society, Perkin Transactions 1. Key Insight: Detailed stereochemical assignment protocols.
-
PubChem Compound Summary. "(2S,3R)-2-amino-3-phenylbutanoic acid" (Isomer comparison). Link
Sources
- 1. Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. (2S,3R)-2-amino-3-phenylbutanoic acid | C10H13NO2 | CID 854353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unpacking Erythro and Threo: A Friendly Guide to Stereochemistry's Descriptors - Oreate AI Blog [oreateai.com]
- 5. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
